Cas no 602303-26-4 (7-Chloro-2-iodothieno[3,2-b]pyridine)

7-Chloro-2-iodothieno[3,2-b]pyridine is a heterocyclic compound featuring a thienopyridine core substituted with chloro and iodo functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen substituents enhances its versatility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. Its electron-deficient aromatic system is particularly useful in constructing complex molecular architectures. The compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications. It is commonly employed in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents.
7-Chloro-2-iodothieno[3,2-b]pyridine structure
602303-26-4 structure
商品名:7-Chloro-2-iodothieno[3,2-b]pyridine
CAS番号:602303-26-4
MF:C7H3ClINS
メガワット:295.5279
MDL:MFCD08448166
CID:820471

7-Chloro-2-iodothieno[3,2-b]pyridine 化学的及び物理的性質

名前と識別子

    • 7-Chloro-2-iodothieno[3,2-b]pyridine
    • 7-chloro-2-iodo-[3,2-b]thienopyridine
    • 7-chloro-2-iodo-thieno[3,2-b]pyridine
    • THIENO[3,2-B]PYRIDINE,7-CHLORO-2-IODO
    • THIENO[3,2-B]PYRIDINE, 7-CHLORO-2-IODO-
    • PubChem14687
    • GYHAKTKQWPBADS-UHFFFAOYSA-N
    • AS0100
    • PB17532
    • AM81192
    • RP06774
    • FCH1388017
    • 2-Iodo-7-chlorothieno[3,2-b]pyridine
    • AX8026617
    • AB0041779
    • Y9588
    • 7-chloranyl-2-iodanyl-thieno[3,2-b]pyridine
    • A832646
    • 602C264
    • J-
    • MDL: MFCD08448166
    • インチ: 1S/C7H3ClINS/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
    • InChIKey: GYHAKTKQWPBADS-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])C2C(=C(C([H])=C([H])N=2)Cl)S1

計算された属性

  • せいみつぶんしりょう: 294.87200
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • トポロジー分子極性表面積: 41.1

じっけんとくせい

  • PSA: 41.13000
  • LogP: 3.55430

7-Chloro-2-iodothieno[3,2-b]pyridine セキュリティ情報

7-Chloro-2-iodothieno[3,2-b]pyridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chloro-2-iodothieno[3,2-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB312368-10 g
7-Chloro-2-iodothieno[3,2-b]pyridine, 95%; .
602303-26-4 95%
10g
€660.90 2023-04-26
eNovation Chemicals LLC
D495453-5G
7-chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 97%
5g
$180 2024-05-23
eNovation Chemicals LLC
D383332-1g
7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE
602303-26-4 97%
1g
$775 2024-05-24
eNovation Chemicals LLC
D495453-25G
7-chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 97%
25g
$830 2024-05-23
eNovation Chemicals LLC
D495453-10G
7-chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 97%
10g
$345 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PT512-1g
7-Chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 95+%
1g
1034.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PT512-200mg
7-Chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 95+%
200mg
295.0CNY 2021-08-05
Enamine
EN300-7375297-2.5g
7-chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 95%
2.5g
$254.0 2023-05-24
Fluorochem
067592-10g
7-Chloro-2-iodothieno[3,2-b]pyridine
602303-26-4 97%
10g
£844.00 2022-03-01
TRC
C381660-100mg
7-Chloro-2-iodothieno[3,2-b]pyridine
602303-26-4
100mg
$ 70.00 2022-06-06

7-Chloro-2-iodothieno[3,2-b]pyridine 合成方法

7-Chloro-2-iodothieno[3,2-b]pyridine 関連文献

7-Chloro-2-iodothieno[3,2-b]pyridineに関する追加情報

Comprehensive Overview of 7-Chloro-2-iodothieno[3,2-b]pyridine (CAS No. 602303-26-4): Properties, Applications, and Research Insights

7-Chloro-2-iodothieno[3,2-b]pyridine (CAS No. 602303-26-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features. This thienopyridine derivative combines a chloro substituent at the 7-position and an iodo group at the 2-position, offering versatile reactivity for further functionalization. Researchers often explore its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's molecular formula, C7H4ClINS, reflects its hybrid aromatic system, merging thiophene and pyridine rings. This architecture contributes to its electron-rich properties, making it valuable in organic synthesis and medicinal chemistry. Recent studies highlight its role in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where the iodo moiety acts as a key reactive site. These transformations are critical for creating biologically active molecules, aligning with current trends in targeted therapy development.

In the context of drug discovery, 7-Chloro-2-iodothieno[3,2-b]pyridine is frequently investigated for its potential to modulate protein-protein interactions. Its planar structure and halogenated groups enable precise binding to enzymatic pockets, a feature highly sought after in cancer research and neurodegenerative disease studies. Computational modeling suggests affinity for ATP-binding sites, sparking interest in its application for kinase inhibitor design—a hot topic in precision medicine.

From a materials science perspective, this compound’s conjugated system exhibits promising optoelectronic properties. Researchers are exploring its incorporation into organic semiconductors and light-emitting diodes (OLEDs), capitalizing on its ability to transport charge efficiently. Such applications resonate with the growing demand for flexible electronics and sustainable energy solutions, areas dominating academic and industrial R&D discussions.

Synthetic protocols for CAS No. 602303-26-4 typically involve sequential halogenation of the thieno[3,2-b]pyridine core. Recent advancements emphasize green chemistry approaches, including catalytic iodination methods that reduce heavy metal waste—addressing the pharmaceutical industry’s push toward environmentally friendly synthesis. Analytical characterization via NMR, HPLC, and mass spectrometry confirms high purity, a non-negotiable requirement for GMP-compliant production.

Market trends indicate rising demand for halogenated heterocycles like 7-Chloro-2-iodothieno[3,2-b]pyridine, driven by their utility in high-throughput screening libraries. Suppliers increasingly offer custom scale-up services to meet preclinical needs, reflecting its status as a privileged scaffold in fragment-based drug design. FAQs from synthetic chemists often focus on optimizing yield and regioselectivity during its preparation—an indicator of its practical significance.

Ongoing research explores derivatives of this compound for antiviral applications, particularly against emerging pathogens. Its structural similarity to FDA-approved RNA polymerase inhibitors positions it as a candidate for repurposing studies—a strategy gaining traction in pandemic preparedness. Collaborations between academia and biotech firms aim to unlock its potential in broad-spectrum therapeutics, a sector experiencing exponential growth post-COVID-19.

In summary, 7-Chloro-2-iodothieno[3,2-b]pyridine (CAS No. 602303-26-4) represents a multifaceted tool for modern chemistry. Its dual utility in life sciences and advanced materials, combined with scalable synthesis, ensures its continued relevance. As interdisciplinary research expands, this compound is poised to contribute to breakthroughs in personalized medicine and smart material engineering, answering pressing challenges in 21st-century science.

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Amadis Chemical Company Limited
(CAS:602303-26-4)7-Chloro-2-iodothieno[3,2-b]pyridine
A832646
清らかである:99%
はかる:5g
価格 ($):196.0